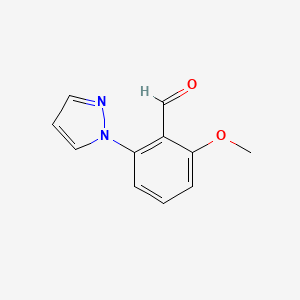
2-Methoxy-6-pyrazol-1-ylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-pyrazol-1-ylbenzaldehyde, also known as MPB, is a compound that has gained attention in the scientific community for its potential applications in various fields. It is a yellow crystalline powder with a molecular weight of 237.24 g/mol and a melting point of 157-160°C.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
One study presents the synthesis of complex compounds involving methoxybenzaldehyde groups and explores their molecular structures. For instance, a compound synthesized from p-vanillin (4-hydroxy-3-methoxybenzaldehyde) demonstrated specific dihedral angles with the pyrazolone ring, indicating its potential for further chemical investigations due to its stabilized crystal packing through intermolecular hydrogen bonds (Diao & Jing, 2006).
Catalysis and Green Chemistry
Research on the catalytic properties of compounds derived from methoxybenzaldehyde groups has shown their utility in green chemistry applications. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, highlighting the role of methoxy groups in enhancing catalytic behavior (Ghorbanloo & Maleki Alamooti, 2017).
Organic Synthesis and Drug Discovery
Several studies have focused on synthesizing pyrazole derivatives using methoxyphenyl compounds, showing their relevance in drug discovery and organic synthesis. For instance, the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions illustrates the innovation in synthesizing complex molecules that could have pharmaceutical applications (Zolfigol et al., 2013).
Material Science and Chemistry
Compounds containing methoxybenzaldehyde groups have been explored for their potential in material science. The synthesis and bioactivity of lignin-related dihydro-pyrano[2,3-c]pyrazoles, which showed significant antioxidant activity, suggest their use as promising agents for curing free radical-related diseases or as food additives. This study highlighted the influence of the methoxy group on the radical scavenging activities of these compounds (Yang et al., 2014).
Safety and Hazards
Orientations Futures
While specific future directions for 2-Methoxy-6-pyrazol-1-ylbenzaldehyde are not mentioned in the available resources, it’s worth noting that research into similar compounds continues to be an active area of study. This includes exploring their potential applications in various fields such as medicine and industry .
Propriétés
IUPAC Name |
2-methoxy-6-pyrazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-5-2-4-10(9(11)8-14)13-7-3-6-12-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOQJGLLZXZNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C=O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

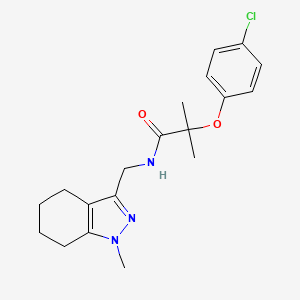

![6-[(2,4-Dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2736832.png)
![2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2736833.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2736838.png)
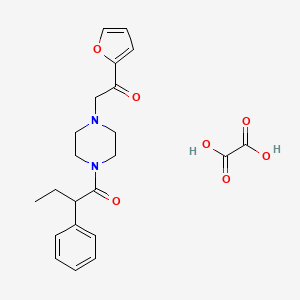
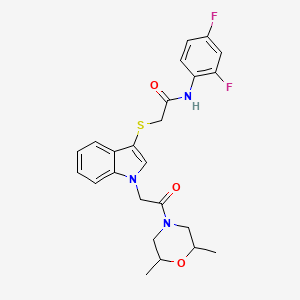
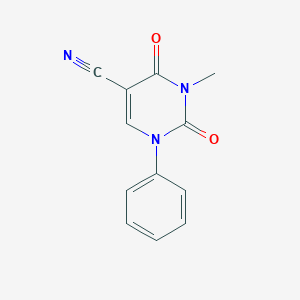

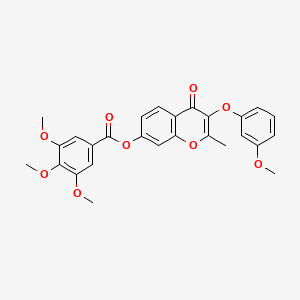
![5-(4-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736847.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2736848.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2736849.png)